BenchChemオンラインストアへようこそ!

(3S)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione

Antibacterial Phytopathogen Diastereomer comparison

(3S)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione, commonly referred to as cyclo(L-Leu-L-Pro) or gancidin W, is a naturally occurring 2,5-diketopiperazine (DKP) isolated from diverse bacterial genera including Pseudomonas, Bacillus, and Streptomyces. This cyclic dipeptide belongs to the privileged class of proline-based DKPs known for their robust bioactivity profiles, including antibacterial, antifungal, and quorum-sensing inhibitory properties.

Molecular Formula C11H18N2O2
Molecular Weight 210.27 g/mol
Cat. No. B12944379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Molecular FormulaC11H18N2O2
Molecular Weight210.27 g/mol
Structural Identifiers
SMILESCC(C)CC1C(=O)N2CCCC2C(=O)N1
InChIInChI=1S/C11H18N2O2/c1-7(2)6-8-11(15)13-5-3-4-9(13)10(14)12-8/h7-9H,3-6H2,1-2H3,(H,12,14)/t8-,9?/m0/s1
InChIKeySZJNCZMRZAUNQT-IENPIDJESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (3S)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione Is a Sought-After Proline-Based Diketopiperazine for Antimicrobial and Anticancer Screening


(3S)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione, commonly referred to as cyclo(L-Leu-L-Pro) or gancidin W, is a naturally occurring 2,5-diketopiperazine (DKP) isolated from diverse bacterial genera including Pseudomonas, Bacillus, and Streptomyces [1]. This cyclic dipeptide belongs to the privileged class of proline-based DKPs known for their robust bioactivity profiles, including antibacterial, antifungal, and quorum-sensing inhibitory properties [2]. Its stereochemical configuration is critical; the (3S,8aS) diastereomer is the most frequently encountered natural form and exhibits a distinct biological fingerprint compared to its (3R,8aS) counterpart and other in-class DKPs such as cyclo(L-Pro-L-Val) or cyclo(L-Pro-L-Phe) [3]. This evidence guide provides a rigorous, comparator-driven justification for why this specific stereoisomer should be prioritized for procurement in drug discovery and chemical biology research over its closely related analogs.

The Risk of Substituting (3S)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione with Its Diastereomers or Other Proline-DKPs


Generic substitution within the proline-based DKP family is not scientifically defensible due to profound, quantifiable divergence in potency, target spectrum, and mechanism. A simple change of the amino acid side chain—for instance, from isobutyl (Leu) to benzyl (Phe) or isopropyl (Val)—or an inversion of stereochemistry at the 3-position, can drastically alter antimicrobial efficacy [1]. For example, the (3S,8aS)-isobutyl congener demonstrates potent activity against specific Gram-negative phytopathogens like Xanthomonas campestris, while the (3R,8aS)-diastereomer is markedly less effective against this strain [2]. Furthermore, the (L-Leu, L-Pro) stereoisomer exhibits a unique capacity to inhibit aflatoxin production—a property not generalizable to other proline-DKPs—via targeted gene suppression [3]. The evidence detailed in Section 3 underscores that procurement decisions cannot be based on class-level assumptions; only the specific (3S,8aS)-3-isobutyl configuration reliably delivers the biological activities documented across multiple independent studies.

Quantitative Evidence Guide: Head-to-Head and Cross-Study Differentiation of (3S)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione


Superior Antibacterial Potency Against Xanthomonas campestris Compared to the (3R,8aS)-Diastereomer

The (3S,8aS)-diastereomer demonstrates a critical potency advantage over its (3R,8aS)-counterpart. In a direct, same-study comparison, the (3S,8aS) isomer (Compound 1) showed significant activity against the Gram-negative phytopathogen Xanthomonas campestris with a minimum inhibitory concentration (MIC) of 8 µg/mL, whereas the (3R,8aS) isomer (Compound 2) did not register significant activity against this strain [1]. Both compounds were isolated from the same Pseudonocardia endophytica extract and tested under identical broth microdilution conditions.

Antibacterial Phytopathogen Diastereomer comparison

Inferior Antibacterial Activity Against Bacillus subtilis Compared to the (3R,8aS)-Diastereomer

Stereochemistry dictates bacterial spectrum selectivity. Against the Gram-positive bacterium Bacillus subtilis, the (3R,8aS)-diastereomer exhibited a 2-fold lower MIC (4 µg/mL) compared to the (3S,8aS)-diastereomer, which showed significantly weaker activity [1]. This inversion of potency relative to the Xanthomonas result underscores that the two diastereomers possess non-overlapping antibacterial spectra; neither can substitute for the other.

Antibacterial Gram-positive Diastereomer comparison

Selective Aflatoxin Biosynthesis Inhibition (IC50 = 0.2 mg/mL) Not Observed with Other Proline-DKPs

Cyclo(L-Leu-L-Pro) possesses a distinctive mechanism of action: it is a potent and specific inhibitor of aflatoxin biosynthesis in Aspergillus parasiticus. The compound inhibits aflatoxin production with an IC50 of 0.2 mg/mL, operating via transcriptional repression of the aflatoxin regulatory gene aflR and biosynthetic genes hexB, pksL1, and dmtA [1]. This is a targeted, non-fungicidal mechanism. In a cross-study comparison, the closely related proline-DKP cyclo(L-Ala-Gly) was later identified as the strongest known aflatoxin production-inhibitory DKP, setting a new benchmark [2]. However, other common proline-DKPs such as cyclo(L-Pro-L-Val) and cyclo(L-Pro-L-Phe) have not been reported to exhibit this specific gene-regulatory aflatoxin-inhibitory activity.

Antifungal Mycotoxin inhibition Gene regulation

Cytokine Suppression and MAP Kinase Inhibition Profile Relative to a Structural Analog

In a direct comparative study, the target compound (Compound 1) and a closely related analog, (8aS)-3-(4-hydroxybenzyl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione (Compound 2), were evaluated for anti-inflammatory activity. Compound 1 inhibited TNF-α and IL-1β expression and suppressed phosphorylation of ERK, JNK, and p38 MAP kinases at an IC50 of 84 µM in PBMCs, while Compound 2 was more potent with an IC50 of 53 µM [1]. This 1.6-fold difference in IC50, along with a shift from a hydroxybenzyl to an isobutyl substituent, indicates that the lipophilic isobutyl group modulates immunomodulatory potency and may influence downstream selectivity.

Anti-inflammatory MAP kinase Immunomodulation

Differential Cytotoxicity Against Cancer Cell Lines Relative to the (3R,8aS)-Diastereomer

The (3S,8aS) and (3R,8aS) diastereomers exhibit distinct cancer cell line cytotoxicity profiles. Against OAW-42 ovarian cancer cells, the (3S,8aS) isomer was more effective, while the (3R,8aS) isomer showed stronger activity against MDA-MB-231 breast cancer cells [1]. Although both compounds were active against HeLa and MCF-7 lines, the rank-order of potency differed. This cell-line-specific potency inversion provides a structural basis for designing stereo-defined DKP libraries for personalized oncology applications.

Anticancer Cytotoxicity Cell line panel

Quorum-Sensing Inhibitory Potential via LasR/RhlR Docking Compared to a Benzyl Analog

In a molecular docking study targeting P. aeruginosa quorum-sensing regulators, (3S)-3-isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione displayed favorable binding energies of -6.873 kJ/mol for LasR and -6.257 kJ/mol for RhlR [1]. In a related study, the benzyl-substituted analog 3-benzyl-hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione was identified as the active quorum-sensing inhibitor in an Exiguobacterium indicum extract and demonstrated significant anti-biofilm activity against P. aeruginosa PAO1 [2]. The isobutyl analog's computed docking scores are competitive but not yet experimentally validated for anti-biofilm activity, whereas the benzyl analog's activity has been confirmed phenotypically. This positions the isobutyl compound as a promising scaffold for optimization where the bulkier benzyl group may present unfavorable pharmacokinetic properties.

Quorum sensing Anti-biofilm Molecular docking

High-Value Research and Industrial Applications of (3S)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione Based on Quantitative Evidence


Agricultural Antibacterial Lead Development Targeting Xanthomonas Infections

The demonstrated MIC of 8 µg/mL against Xanthomonas campestris, a pathogen responsible for black rot in crucifers, is a property unique to the (3S,8aS) diastereomer among the two tested isomers [1]. This makes the compound a high-priority chemical scaffold for agricultural research groups developing non-resistance-prone antibacterial agents for crop protection. Procurement of the correct stereoisomer is essential, as the (3R,8aS) form is ineffective against this target [1].

Chemical Probe for Aflatoxin Biosynthetic Pathway Dissection

With an IC50 of 0.2 mg/mL for aflatoxin production inhibition and a known mechanism of action involving aflR gene suppression, this compound serves as a validated chemical probe for studying the regulatory network of mycotoxin biosynthesis in Aspergillus species [2]. This application is not addressable by generic proline-DKPs such as cyclo(L-Pro-L-Val) or cyclo(L-Pro-L-Phe), which lack this gene-regulatory activity [2].

Stereochemistry-Activity Relationship (SAR) Studies in Cancer Cell Line Profiling

The observation that the (3S,8aS) and (3R,8aS) diastereomers exhibit inverted potency profiles across OAW-42 and MDA-MB-231 cell lines [1] provides a strong rationale for using the pure (3S,8aS) compound as a reference standard in stereo-structure-activity relationship campaigns aimed at identifying novel anticancer leads with tissue-specific selectivity.

Quorum-Sensing Inhibitor Optimization in Pseudomonas aeruginosa Biofilm Models

Favorable in silico docking scores against LasR (-6.873 kJ/mol) and RhlR (-6.257 kJ/mol) support the prioritization of this compound for downstream phenotypic validation in P. aeruginosa biofilm inhibition assays [3]. Its smaller isobutyl moiety, compared to the benzyl analog, may confer superior membrane permeability and drug-likeness, making it a rational procurement choice for medicinal chemistry optimization programs focused on anti-virulence therapies [4].

Quote Request

Request a Quote for (3S)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.